N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The linear formula of the compound is C24H25N5O3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, pyrimidines in general are known to participate in a variety of chemical reactions due to their aromatic heterocyclic structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.499 . Other physical and chemical properties specific to this compound are not detailed in the available resources.Scientific Research Applications
Enantioselective Synthesis and Chemical Modification
Research in the field of chemical synthesis often explores the enantioselective synthesis of complex molecules, which could be related to the synthesis or modification of compounds like the one you're interested in. For example, studies on the enantioselective synthesis of piperidines or the modification of pyrimidine moieties to enhance biological properties might provide a foundation for understanding how complex compounds are synthesized and modified for various applications (Calvez, Langlois, & Chiaroni, 1998) (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Novel Heterocyclic Compounds for Therapeutic Applications
The development of novel heterocyclic compounds, often featuring complex structures including pyrimidine or pyrrolopyrimidine systems, is a key area of research, particularly in the search for new therapeutic agents. These studies can involve the synthesis of compounds with anti-inflammatory, analgesic, or cytotoxic activities, potentially offering insights into how similar compounds could be applied in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020) (Hassan, Hafez, & Osman, 2014).
Sustainable Synthesis Approaches
Sustainable chemistry is another area of interest, focusing on environmentally friendly methods for synthesizing complex molecules. Research into catalyzed reactions for synthesizing quinolines and pyrimidines without producing excessive waste could offer a model for green chemistry approaches in the synthesis of similarly complex compounds (Mastalir, Glatz, Pittenauer, Allmaier, & Kirchner, 2016).
Advanced Material and Drug Discovery
Compounds with intricate structures, like the one you've mentioned, may also play a role in advanced material science or drug discovery, where their unique properties are leveraged for specific applications. For instance, the synthesis and characterization of new compounds for antihistaminic action or as kinase inhibitors in cancer therapy can demonstrate the potential utility of complex heterocyclic compounds in biomedicine and pharmacology (Genç, Yılmaz, Ilhan, & Karagoz, 2013) (Schroeder et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound can effectively halt the growth of cancer cells . This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N,N-dibenzyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-22-11-9-16-34-27(22)31-28-25(29(34)35)19-26(33(28)17-10-18-37-2)30(36)32(20-23-12-5-3-6-13-23)21-24-14-7-4-8-15-24/h3-9,11-16,19H,10,17-18,20-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLANCGKZZOQLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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